molecular formula C14H11F3N2O3S B5865088 methyl 4-methyl-2-{[3-(trifluoromethyl)benzoyl]amino}-1,3-thiazole-5-carboxylate

methyl 4-methyl-2-{[3-(trifluoromethyl)benzoyl]amino}-1,3-thiazole-5-carboxylate

Cat. No. B5865088
M. Wt: 344.31 g/mol
InChI Key: BSSATZPIHOZOCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-methyl-2-{[3-(trifluoromethyl)benzoyl]amino}-1,3-thiazole-5-carboxylate, also known as TFB-Tz-Me, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

Methyl 4-methyl-2-{[3-(trifluoromethyl)benzoyl]amino}-1,3-thiazole-5-carboxylate works by selectively binding to specific biomolecules, such as enzymes and proteins, which results in changes in their fluorescence properties. This allows for the detection and monitoring of these biomolecules in real-time, providing valuable insights into their function and activity.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not affect the biochemical and physiological processes of cells significantly. This makes it an ideal candidate for use in various scientific research applications, including in vivo studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of methyl 4-methyl-2-{[3-(trifluoromethyl)benzoyl]amino}-1,3-thiazole-5-carboxylate is its high sensitivity and selectivity for specific biomolecules. It also has a relatively long fluorescence lifetime, making it useful for time-resolved experiments. However, this compound does have some limitations, including its relatively high cost and the need for specialized equipment for its detection and analysis.

Future Directions

There are several future directions for methyl 4-methyl-2-{[3-(trifluoromethyl)benzoyl]amino}-1,3-thiazole-5-carboxylate research, including the development of new synthesis methods to improve its yield and purity. Additionally, further studies are needed to explore its potential applications in drug discovery and bioimaging. This compound could also be used in the development of new biosensors for the detection of specific biomolecules in biological samples.

Synthesis Methods

Methyl 4-methyl-2-{[3-(trifluoromethyl)benzoyl]amino}-1,3-thiazole-5-carboxylate can be synthesized through a multi-step process involving the reaction of various chemicals, including 4-methyl-2-aminothiazole, trifluoromethylbenzoyl chloride, and methyl chloroformate. The synthesis process has been optimized to obtain high yields of this compound with high purity.

Scientific Research Applications

Methyl 4-methyl-2-{[3-(trifluoromethyl)benzoyl]amino}-1,3-thiazole-5-carboxylate has shown promising results in various scientific research applications, including drug discovery, chemical biology, and bioimaging. It has been used as a fluorescent probe for the detection of biological molecules, such as proteins and enzymes. This compound has also been explored as a potential drug candidate for the treatment of cancer and other diseases.

properties

IUPAC Name

methyl 4-methyl-2-[[3-(trifluoromethyl)benzoyl]amino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O3S/c1-7-10(12(21)22-2)23-13(18-7)19-11(20)8-4-3-5-9(6-8)14(15,16)17/h3-6H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSATZPIHOZOCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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